molecular formula C27H25N5 B5992796 1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine

1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine

Cat. No.: B5992796
M. Wt: 419.5 g/mol
InChI Key: MKHBLIBKIPVSLF-UHFFFAOYSA-N
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Description

1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine typically involves multiple steps. One common method starts with the preparation of pyrazole intermediates. For instance, pyrazole carboxylic acid intermediates can be synthesized through reactions involving POCl3 in dry DMF, followed by oxidation of aldehyde moieties to acids in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, similar compounds have been shown to inhibit fungal ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine is unique due to its dual pyrazole rings and phenyl substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-phenyl-N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyrazol-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5/c1-3-8-21(9-4-1)22-12-14-24(15-13-22)27-25(19-29-31-27)18-28-26(20-32-17-7-16-30-32)23-10-5-2-6-11-23/h1-17,19,26,28H,18,20H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHBLIBKIPVSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3)CNC(CN4C=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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